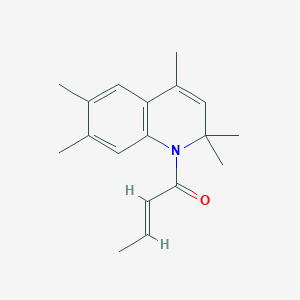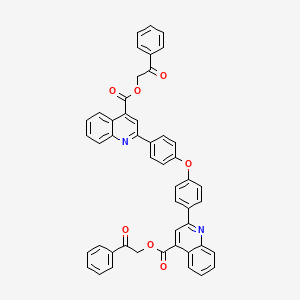
(2E)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is an organic compound characterized by its unique quinoline structure with multiple methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The quinoline core is then methylated using methyl iodide and a strong base like sodium hydride to introduce the methyl groups at the desired positions.
Formation of the Butenone Side Chain: The final step involves the formation of the butenone side chain through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (E)-butenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated methylation processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone side chain to a butanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Butanol derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,4,6,7-Pentamethyl-1(2H)-quinolinyl)-2-(4-phenyl-1-piperazinyl)ethanone: Shares a similar quinoline core but with different side chains.
2,4,6-Trimethylquinoline: Lacks the butenone side chain and has fewer methyl groups.
Uniqueness
(E)-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE is unique due to its specific substitution pattern and the presence of the butenone side chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23NO |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
(E)-1-(2,2,4,6,7-pentamethylquinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H23NO/c1-7-8-17(20)19-16-10-13(3)12(2)9-15(16)14(4)11-18(19,5)6/h7-11H,1-6H3/b8-7+ |
Clé InChI |
NXJIKOYNOGVTEY-BQYQJAHWSA-N |
SMILES isomérique |
C/C=C/C(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
SMILES canonique |
CC=CC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)

![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)
![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)
